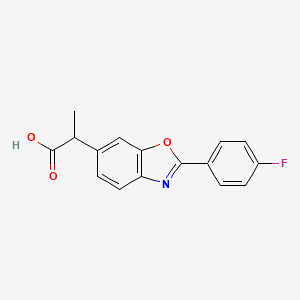
Tris(3-chloro-2-hydroxypropyl)isocyanurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3-chloro-2-hydroxypropyl)isocyanurate is a chemical compound with the molecular formula C12H18Cl3N3O6. It is a derivative of isocyanuric acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its three chlorinated hydroxypropyl groups attached to an isocyanurate core, making it a versatile intermediate in chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Tris(3-chloro-2-hydroxypropyl)isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a basic catalyst at elevated temperatures (around 110°C). The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated in an aqueous alkaline solution to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
化学反应分析
Types of Reactions: Tris(3-chloro-2-hydroxypropyl)isocyanurate undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization Reactions: The compound can participate in polymerization reactions, especially when catalyzed by acids or bases.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate polymerization and other reactions.
Major Products:
Substituted Isocyanurates: Resulting from nucleophilic substitution.
Polymers: Formed through polymerization reactions.
科学研究应用
Tris(3-chloro-2-hydroxypropyl)isocyanurate has a wide range of applications in scientific research:
作用机制
The mechanism of action of tris(3-chloro-2-hydroxypropyl)isocyanurate involves its reactivity with nucleophiles, leading to the formation of substituted products. The chlorinated hydroxypropyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications, allowing the compound to serve as a versatile intermediate .
相似化合物的比较
Cyanuric Acid: The parent compound of tris(3-chloro-2-hydroxypropyl)isocyanurate, known for its use in the production of disinfectants and herbicides.
Triglycidyl Isocyanurate: A derivative used in the production of epoxy resins.
Tris(2,3-dibromopropyl)isocyanurate: A flame retardant with similar structural features but different applications.
Uniqueness: this compound is unique due to its specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and polymerization reactions makes it a valuable intermediate in both research and industrial applications .
属性
CAS 编号 |
7423-53-2 |
|---|---|
分子式 |
C12H18Cl3N3O6 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
1,3,5-tris(3-chloro-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18Cl3N3O6/c13-1-7(19)4-16-10(22)17(5-8(20)2-14)12(24)18(11(16)23)6-9(21)3-15/h7-9,19-21H,1-6H2 |
InChI 键 |
IEWXGNMLWRMTTJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(CCl)O)N1C(=O)N(C(=O)N(C1=O)CC(CCl)O)CC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


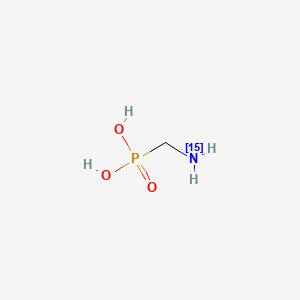
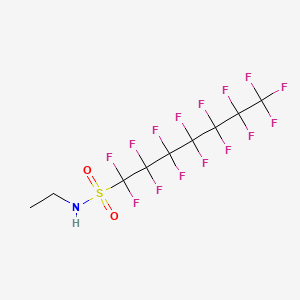
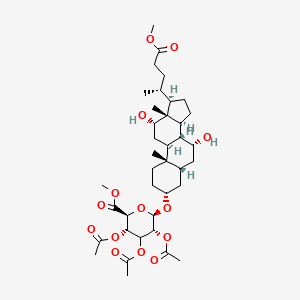
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
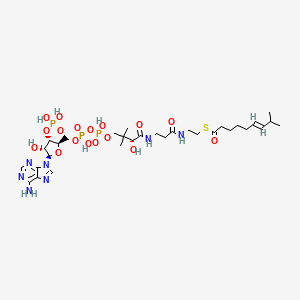
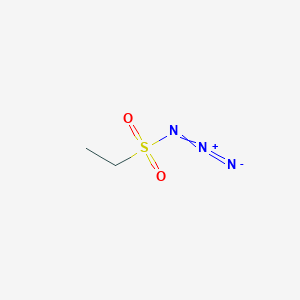

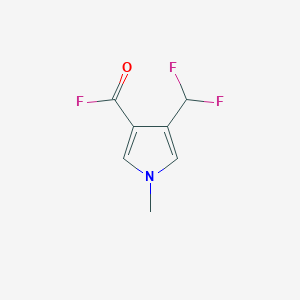
![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)

![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)

